molecular formula C10H15N3O4 B2902681 N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1207049-40-8

N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2902681
CAS No.: 1207049-40-8
M. Wt: 241.247
InChI Key: GAJXXIJEDGWTJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound features an oxalamide core with substituents that include an ethoxypropyl group and an isoxazolyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide typically involves the reaction of oxalyl chloride with 3-ethoxypropylamine and isoxazole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Formation of Oxalyl Chloride Intermediate: Oxalyl chloride is reacted with 3-ethoxypropylamine to form an intermediate.

    Coupling with Isoxazole: The intermediate is then coupled with isoxazole under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The ethoxypropyl and isoxazolyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted oxalamides.

Scientific Research Applications

N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound’s unique properties make it useful in various industrial applications, including materials science and catalysis.

Mechanism of Action

The mechanism of action of N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. The isoxazolyl group is known to interact with certain enzymes and receptors, potentially inhibiting their activity. The ethoxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)acetamide: Similar structure but with an acetamide core.

    N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)urea: Contains a urea core instead of an oxalamide core.

    N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)carbamate: Features a carbamate core.

Uniqueness

N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide is unique due to its oxalamide core, which imparts distinct chemical properties compared to similar compounds with acetamide, urea, or carbamate cores. This uniqueness makes it a valuable compound for various research applications, offering different reactivity and interaction profiles.

Properties

IUPAC Name

N-(3-ethoxypropyl)-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-2-16-6-3-5-11-9(14)10(15)12-8-4-7-17-13-8/h4,7H,2-3,5-6H2,1H3,(H,11,14)(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJXXIJEDGWTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C(=O)NC1=NOC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.